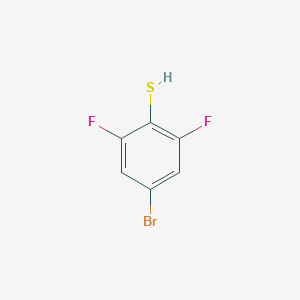

4-Bromo-2,6-difluorobenzenethiol

Overview

Description

4-Bromo-2,6-difluorobenzenethiol is a sulfur-containing aromatic compound . It is a midbody compound of liquid crystalline cpd .

Synthesis Analysis

The synthesis of 4-Bromo-2,6-difluorobenzenethiol involves the use of raw materials such as tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation method does not adopt the hypertoxic potassium cyanide and strong corrosive substances such as sulfuric acid, bromine, and the like, which are adopted in the existing process, thus reducing the environmental pollution .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,6-difluorobenzenethiol is C6H3BrF2S . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .Scientific Research Applications

Organometallic Methods and Synthesis

Research by Schlosser and Heiss (2003) demonstrates the application of modern organometallic methods using 1,3-difluorobenzene, a related compound, to synthesize various substituted benzoic acids, including 4-bromo-2,6-difluorobenzoic acid. This study highlights the strategic use of deprotonation and electrophilic substitution reactions in synthesizing halogenated compounds (Schlosser & Heiss, 2003).

Electrophilic Substitution in Fluorobenzenes

Coe, Stuart, and Moody (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, providing insights into bromodesilylation reactions leading to the formation of bromodifluorobenzenes. This study contributes to understanding the chemical behavior and potential applications of compounds like 4-bromo-2,6-difluorobenzenethiol (Coe, Stuart, & Moody, 1998).

Thermal Degradation Studies

Evans and Dellinger (2005, 2006) conducted studies on the oxidative thermal degradation of 2-bromophenol, a chemical relative to 4-bromo-2,6-difluorobenzenethiol. These studies are crucial for understanding the thermal behavior and degradation products of such compounds under high-temperature conditions (Evans & Dellinger, 2005); (Evans & Dellinger, 2006).

Synthesis of Aromatic Organic Intermediates

Research by Yu (2008) on the synthesis of various dimethyl-4-bromoiodobenzenes highlights the potential use of halogenated compounds in organic chemistry and their role as intermediates in various fields (Yu, 2008).

Bromination Techniques

Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing 1,2-dibromobenzenes, demonstrating the importance of halogenation techniques in organic synthesis. This research is relevant to understanding the chemical processes involved in creating compounds similar to 4-bromo-2,6-difluorobenzenethiol (Diemer, Leroux, & Colobert, 2011).

Safety And Hazards

properties

IUPAC Name |

4-bromo-2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLULXVIKGHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-difluorobenzenethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

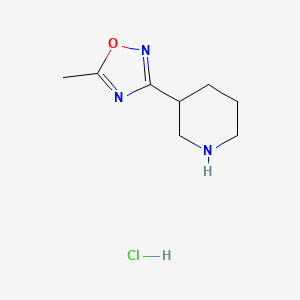

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)

carbohydrazide](/img/structure/B1392907.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)